molecular formula C33H47F3N8O10 B12396033 MC-VC-Pab-NH2 tfa

MC-VC-Pab-NH2 tfa

Cat. No.: B12396033
M. Wt: 772.8 g/mol
InChI Key: VRAGHKSLZZJHCO-QAVRJCAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC-VC-Pab-NH2 trifluoroacetic acid (tfa) is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in targeted cancer therapy by linking a cytotoxic drug to an antibody that specifically targets cancer cells. The cleavable nature of MC-VC-Pab-NH2 trifluoroacetic acid allows for the release of the cytotoxic drug within the target cells, thereby minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-VC-Pab-NH2 trifluoroacetic acid involves multiple steps, starting with the preparation of the core structure and subsequent functionalization to introduce the cleavable linker. The general synthetic route includes:

    Preparation of the Core Structure: The core structure is synthesized through a series of condensation and coupling reactions.

    Functionalization: The core structure is then functionalized with various chemical groups to introduce the cleavable linker.

    Purification: The final product is purified using techniques such as chromatography to achieve high purity.

Industrial Production Methods

Industrial production of MC-VC-Pab-NH2 trifluoroacetic acid involves scaling up the synthetic route while ensuring consistency and quality. This typically includes:

Chemical Reactions Analysis

Types of Reactions

MC-VC-Pab-NH2 trifluoroacetic acid undergoes various chemical reactions, including:

    Cleavage Reactions: The cleavable linker is designed to be cleaved under specific conditions, such as acidic or enzymatic environments.

    Substitution Reactions: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Cleavage Reactions: Common reagents include acids or enzymes that specifically target the cleavable linker.

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used under controlled conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions include the cleaved linker and the functionalized core structure, which can then be further modified or used in the synthesis of ADCs .

Scientific Research Applications

MC-VC-Pab-NH2 trifluoroacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

MC-VC-Pab-NH2 trifluoroacetic acid exerts its effects through the following mechanism:

Comparison with Similar Compounds

MC-VC-Pab-NH2 trifluoroacetic acid is unique in its cleavable nature, which allows for targeted drug delivery. Similar compounds include:

    MC-VC-Pab-NH2: A non-cleavable version of the linker.

    MC-VC-PABC-MMAE: A similar cleavable linker used in the synthesis of ADCs with monomethyl auristatin E (MMAE) as the cytotoxic drug.

    MC-VC-PABC: Another cleavable linker used in ADC synthesis

MC-VC-Pab-NH2 trifluoroacetic acid stands out due to its specific cleavage mechanism and its application in targeted cancer therapies, making it a valuable tool in the development of advanced therapeutic agents.

Properties

Molecular Formula

C33H47F3N8O10

Molecular Weight

772.8 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H46N8O8.C2HF3O2/c1-20(2)27(38-24(40)8-4-3-5-18-39-25(41)13-14-26(39)42)29(44)37-23(7-6-16-34-30(33)45)28(43)36-22-11-9-21(10-12-22)19-47-31(46)35-17-15-32;3-2(4,5)1(6)7/h9-14,20,23,27H,3-8,15-19,32H2,1-2H3,(H,35,46)(H,36,43)(H,37,44)(H,38,40)(H3,33,34,45);(H,6,7)/t23-,27-;/m0./s1

InChI Key

VRAGHKSLZZJHCO-QAVRJCAVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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